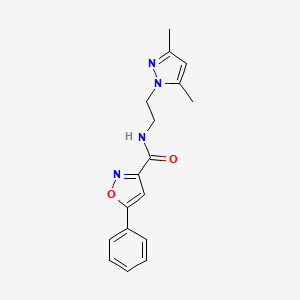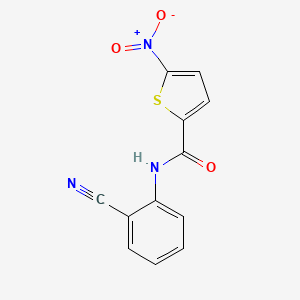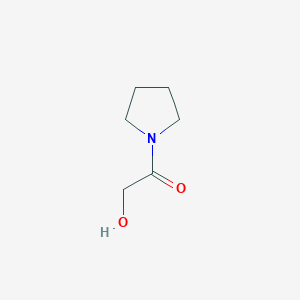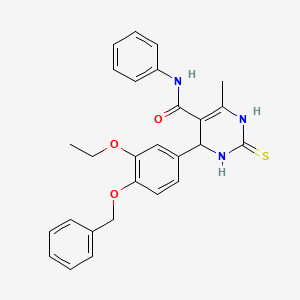
(2,5-Dichlorphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.23. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (2,5-Dichlorphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanon, mit Fokus auf sechs einzigartige Felder:
Krebsforschung
Diese Verbindung hat in der Krebsforschung aufgrund ihrer Fähigkeit, bestimmte Krebszelllinien zu hemmen, Potenzial gezeigt. Das Vorhandensein der Dichlorphenylgruppe ist dafür bekannt, die Zytotoxizität gegenüber Krebszellen zu verstärken, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente macht. Studien haben gezeigt, dass Derivate dieser Verbindung Apoptose induzieren und die Zellproliferation bei verschiedenen Krebsarten hemmen können .
Antimikrobielle Aktivität
Die Struktur von this compound beinhaltet funktionelle Gruppen, die gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sind. Forschungen haben ihre Wirksamkeit bei der Hemmung des Wachstums von Bakterien und Pilzen gezeigt, was sie zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe macht .
Neuroprotektive Mittel
Diese Verbindung wurde auf ihre neuroprotektiven Eigenschaften untersucht. Der Pyrrolidinring in seiner Struktur ist dafür bekannt, mit neuronalen Rezeptoren zu interagieren, was möglicherweise Schutz vor neurodegenerativen Erkrankungen wie Alzheimer und Parkinson bietet. Studien haben gezeigt, dass es oxidativen Stress und Entzündungen in Nervengewebe reduzieren kann .
Enzyminhibitionstudien
Diese Verbindung wird auch in Enzyminhibitionstudien verwendet. Ihre Struktur ermöglicht es ihr, effektiv an bestimmte Enzyme zu binden und deren Aktivität zu hemmen. Diese Eigenschaft ist nützlich, um Enzymfunktionen zu verstehen und bei der Entwicklung von Enzyminhibitoren als therapeutische Mittel.
Jede dieser Anwendungen unterstreicht die Vielseitigkeit und das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, können Sie sich gerne melden!
Quelle zur Krebsforschung. Quelle zur antimikrobiellen Aktivität. Quelle zu neuroprotektiven Mitteln. : Quelle zu entzündungshemmenden Anwendungen. : Quelle zu antiviraler Forschung. : Quelle zu Enzyminhibitionstudien.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-8-12(18)3-4-15(14)19/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHXGGGPJYHZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide](/img/structure/B2555910.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)




![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)

